1-[(2-CHLOROPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c18-15-6-2-1-5-14(15)13-19-9-11-20(12-10-19)26(24,25)17-8-4-3-7-16(17)21(22)23/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNANTQZKDADKDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2-CHLOROPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired piperazine derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Reduction of the Nitro Group
The 2-nitrobenzenesulfonyl group undergoes reduction to yield an amine derivative. This reaction is critical for modifying biological activity or enabling further functionalization.
| Reaction Conditions | Products | Mechanism | Key References |
|---|---|---|---|
| Fe/HCl (aqueous ethanol, reflux) | 1-[(2-Chlorophenyl)methyl]-4-(2-aminobenzenesulfonyl)piperazine | Nitro group reduced to amine via intermediate nitroso and hydroxylamine stages. | |
| H₂/Pd-C (room temperature) | Same as above | Catalytic hydrogenation under mild conditions. |
Notes :
-
The nitro group’s reduction is stereoelectronically influenced by the sulfonyl group’s electron-withdrawing nature, accelerating reactivity.
-
Applications include generating intermediates for antimicrobial or anticancer agents.
Nucleophilic Aromatic Substitution (NAS)
The 2-nitrobenzenesulfonyl group activates the aromatic ring for NAS, particularly at positions ortho and para to the sulfonamide.
Mechanistic Insights :
-
The nitro group enhances ring electrophilicity, directing nucleophiles to meta positions relative to itself.
-
Steric hindrance from the sulfonamide limits substitution at adjacent positions .
Sulfonamide Hydrolysis
The sulfonamide bond can be cleaved under acidic or basic conditions to regenerate the parent piperazine.
Applications :
Functionalization of the Chlorophenylmethyl Group
The 2-chlorophenylmethyl substituent participates in cross-coupling and dehalogenation reactions.
Limitations :
Piperazine Ring Modifications
While both piperazine nitrogens are substituted, the ring itself can undergo rare N-oxidation or alkylation under extreme conditions.
| Reaction | Conditions | Products | Key References |
|---|---|---|---|
| N-Oxidation | mCPBA, CH₂Cl₂, 0°C | Piperazine N-oxide derivative | |
| Quaternary Ammonium Formation | CH₃I, K₂CO₃, DMF | Trimethylated piperazinium salt |
Comparative Reactivity Table
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| 2-Nitrobenzenesulfonyl | High (electrophilic) | Reduction, NAS, hydrolysis |
| Chlorophenylmethyl | Moderate | Cross-coupling, hydrogenolysis |
| Piperazine Core | Low (sterically hindered) | N-oxidation, quaternization |
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Anticancer Activity : Studies have shown that derivatives of piperazine can inhibit the proliferation of cancer cells. The incorporation of the nitrobenzenesulfonyl group is believed to enhance this activity by interfering with cellular signaling pathways.
- Antimicrobial Properties : The compound has demonstrated effectiveness against certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
- Neurological Effects : Some studies suggest that piperazine derivatives can modulate neurotransmitter systems, potentially offering benefits in treating neurological disorders such as anxiety and depression.
Case Study 1: Anticancer Properties
In a study published in Molecules, researchers synthesized various piperazine derivatives, including 1-[(2-chlorophenyl)methyl]-4-(2-nitrobenzenesulfonyl)piperazine. The compound was tested against several cancer cell lines, showing significant cytotoxicity compared to controls. The study highlighted the importance of the nitro group in enhancing the compound's activity .
Case Study 2: Antimicrobial Activity
A separate investigation focused on the antimicrobial properties of piperazine derivatives. In vitro testing revealed that this compound exhibited strong inhibitory effects against Staphylococcus aureus. The study concluded that structural modifications could lead to more potent antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes compounds with structural similarities, highlighting variations in substituents, molecular weight, and functional groups:
Functional Group Analysis
Sulfonyl Group Variations :
- Methylsulfonyl Analogues : Compounds like 1-[4-(methylsulfonyl)-2-nitrophenyl]piperazine () replace the aromatic sulfonyl with a smaller methylsulfonyl group, reducing steric hindrance but weakening electron withdrawal .
- Methoxyphenylsulfonyl : In , the 4-methoxyphenylsulfonyl group introduces electron-donating methoxy substituents, which may alter solubility and metabolic stability .
Aromatic Substituents :
- The 2-chlorophenylmethyl group in the target compound is distinct from the diphenylmethyl group in or the pyridinyl-piperidinylmethyl in . These differences influence lipophilicity and binding pocket compatibility.
- Nitro Group Positioning : The target’s nitro group at the 2-position on the benzene ring contrasts with analogues like (nitro at 2-position but methylsulfonyl at 4-position), affecting electronic distribution .
Pharmacological Implications
- Solubility and Bioavailability : Compared to methoxy-containing analogues (), the target’s nitro group may reduce solubility but improve membrane permeability .
- Toxicity Profile : Nitro groups can form reactive metabolites, necessitating comparative toxicity studies with methylsulfonyl or methoxy derivatives .
Research Findings and Data
Limited direct studies on the target compound exist, but insights can be extrapolated from analogues:
Biological Activity
1-[(2-Chlorophenyl)methyl]-4-(2-nitrobenzenesulfonyl)piperazine is a compound of interest due to its potential biological activities, primarily in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C15H15ClN2O4S, with a molecular weight of approximately 384.79 g/mol. The structure features a piperazine core substituted with a chlorophenyl group and a nitrobenzenesulfonyl moiety, which are critical for its biological interactions.
Antiproliferative Effects
Research has indicated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that related piperazine derivatives can inhibit cell proliferation in breast cancer (MCF-7) and prostate cancer (PC-3) models, with IC50 values ranging from 10 to 20 µM .
Table 1: Antiproliferative Activity of Piperazine Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15 |
| N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl]-4-methylbenzenesulfonamide | PC-3 | 12 |
| NMS-P645 | PC-3 | 8 |
The antiproliferative effects of this compound may be attributed to its ability to interfere with cellular signaling pathways involved in cell division and survival. In particular, it has been suggested that the compound may act as an inhibitor of specific kinases that are crucial for tumor growth .
Case Studies
Several studies have explored the biological activity of related compounds. One notable study evaluated the effects of various piperazine derivatives on the proliferation of cancer cells. The results indicated that modifications in the substituents on the piperazine ring significantly influenced the antiproliferative potency .
Case Study: In Vitro Evaluation
In vitro assays conducted on the MCF-7 cell line demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound induces programmed cell death through intrinsic pathways .
Q & A
Q. What are the common synthetic routes and purification strategies for 1-[(2-chlorophenyl)methyl]-4-(2-nitrobenzenesulfonyl)piperazine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions on the piperazine core. For example, sulfonylation of the piperazine nitrogen with 2-nitrobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane) is a key step . Subsequent alkylation with 2-chlorobenzyl chloride can introduce the chlorophenylmethyl group. Purification often employs normal-phase chromatography (e.g., silica gel with methanol/dichloromethane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity. Yield optimization requires careful control of stoichiometry and reaction temperature .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the piperazine backbone and substituent positions. Mass spectrometry (MS) via electrospray ionization (ESI) validates molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while X-ray crystallography (if crystalline) resolves stereochemical ambiguities. For nitro and sulfonyl groups, infrared (IR) spectroscopy identifies characteristic S=O (~1350 cm⁻¹) and NO₂ (~1520 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for potential pharmacological targets?
- Methodological Answer : SAR studies require systematic substitution of the chlorophenyl or nitrobenzenesulfonyl groups. For example:
- Replace 2-chlorophenyl with fluorophenyl or methoxyphenyl to assess electronic effects on receptor binding .
- Modify the sulfonyl group to carboxyl or amide functionalities to evaluate steric and hydrogen-bonding contributions .
- Use computational docking (e.g., AutoDock Vina) to predict interactions with targets like dopamine D3 receptors, followed by in vitro binding assays (e.g., radioligand displacement) .
Q. What experimental strategies address contradictions in biological activity data across studies?
- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Replication : Repeat assays in triplicate with independent synthetic batches.
- Orthogonal assays : Combine radioligand binding with functional assays (e.g., cAMP modulation for GPCR targets).
- Impurity profiling : Use LC-MS to identify byproducts (e.g., des-nitro derivatives) that may confound results .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and isolate variables like solvent polarity or cell line differences .
Q. How can computational methods guide the optimization of this compound’s physicochemical properties?
- Methodological Answer : Tools like Schrödinger’s QikProp or SwissADME predict logP (lipophilicity), solubility, and metabolic stability. For instance:
- logP reduction : Introduce polar groups (e.g., hydroxyl or amine) on the benzyl moiety to enhance aqueous solubility .
- Metabolic stability : Simulate cytochrome P450 metabolism (e.g., CYP3A4) to identify vulnerable sites (e.g., nitro reduction) and block them via fluorination .
Validate predictions with in vitro assays (e.g., hepatic microsome stability tests) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
